
6-Brom-1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol
Übersicht
Beschreibung
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound that features a bromine atom and a tetrahydro-2H-pyran-2-yl group attached to an indazole core
Wissenschaftliche Forschungsanwendungen
Chemistry
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole serves as a building block for synthesizing more complex molecules. It is utilized in various chemical reactions, including:
- Oxidation : Using potassium permanganate or hydrogen peroxide.
- Reduction : Employing lithium aluminum hydride.
- Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution, leading to a variety of substituted indazole derivatives.
Biological Research
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies have shown that it exhibits activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Notably, derivatives of this compound have been evaluated for their antiproliferative effects on human nasopharyngeal carcinoma cell lines. For instance, specific derivatives demonstrated potent activity comparable to cisplatin and induced apoptosis in cancer cells .
Medicinal Chemistry
In medicinal research, 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole acts as a chemical probe , helping to elucidate mechanisms of action for potential drug candidates. Its structure allows it to interact with various biological targets, leading to:
- Exploration as a lead compound in drug development aimed at treating cancers and other diseases.
- Studies indicating lower nephrotoxicity compared to traditional chemotherapeutics like cisplatin while maintaining efficacy .
Case Study 1: Anticancer Activity
A series of compounds based on 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole were synthesized and tested against SUNE1 human nasopharyngeal carcinoma cells. Selected compounds exhibited significant antiproliferative effects and induced cell cycle arrest at the G2/M phase, suggesting their potential as anticancer agents .
Case Study 2: Synthetic Applications
Research demonstrated the use of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in Suzuki cross-coupling reactions. This application showcased its versatility as a precursor for synthesizing indazole-based hybrids with varied biological activities .
Comparative Analysis Table
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the bromination of an indazole precursor followed by the introduction of the tetrahydro-2H-pyran-2-yl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent attachment of the tetrahydro-2H-pyran-2-yl group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted indazole derivatives.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydro-2H-pyran-2-yl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine
- 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
- 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)naphthalen-2-ol
Uniqueness
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the tetrahydro-2H-pyran-2-yl group enhances its reactivity and potential for diverse applications compared to similar compounds.
Biologische Aktivität
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole features a bromine atom at the 6-position of the indazole ring and a tetrahydro-2H-pyran moiety that contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 240.12 g/mol.
Research indicates that this compound acts primarily as a JAK3 kinase inhibitor . JAK3 is part of the Janus kinase family, which plays a crucial role in cytokine signaling pathways that regulate immune responses. Selective inhibition of JAK3 has been associated with reduced inflammation while preserving beneficial cytokine signaling, such as IL-10, which aids in mucosal healing .
Inhibition Studies
In vitro studies have shown that 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole exhibits potent inhibitory effects on JAK3 activity. The selectivity for JAK3 over other kinases (e.g., JAK1, JAK2) is critical, as it minimizes adverse effects associated with broader inhibition .
Case Studies
A notable study demonstrated the efficacy of this compound in models of inflammatory bowel disease (IBD). In these models, treatment with 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole resulted in:
- Reduced levels of pro-inflammatory cytokines such as IL-6 and IL-23.
- Improvement in clinical symptoms associated with IBD.
These findings suggest its potential as a therapeutic agent for treating gastrointestinal inflammatory conditions .
Data Table: Biological Activity Summary
Biological Activity | Effect | Reference |
---|---|---|
JAK3 Inhibition | Potent inhibition | |
Cytokine Modulation | Reduced IL-6, IL-23 levels | |
Anti-inflammatory Effects | Improvement in IBD symptoms |
Toxicity Profile
Toxicity assessments indicate that 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is harmful if swallowed and can cause skin irritation. These safety profiles are essential for considering its use in clinical settings .
Eigenschaften
IUPAC Name |
6-bromo-1-(oxan-2-yl)indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-10-5-4-9-8-14-15(11(9)7-10)12-3-1-2-6-16-12/h4-5,7-8,12H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSDKDVQICYOIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)Br)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158680-88-6 | |
Record name | 6-bromo-1-(oxan-2-yl)-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.